![molecular formula C15H11ClF3NO3 B5685225 5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTFPF and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CTFPF is not fully understood. However, it has been suggested that CTFPF exhibits its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and are frequently overexpressed in cancer cells. By inhibiting HDAC activity, CTFPF can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTFPF has been shown to have potent anticancer activity in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects. However, the biochemical and physiological effects of CTFPF are not fully understood, and further research is needed to elucidate its mechanism of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CTFPF is its potent anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, CTFPF has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of CTFPF is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on CTFPF. One potential direction is the development of new formulations that can improve its solubility in aqueous solutions. Additionally, further research is needed to elucidate the mechanism of action of CTFPF and its potential therapeutic applications. Finally, the development of new analogs and derivatives of CTFPF may lead to the discovery of even more potent anticancer and anti-inflammatory compounds.
Méthodes De Synthèse
The synthesis of CTFPF has been reported using various methods, including one-pot reaction, Suzuki coupling reaction, and Buchwald-Hartwig reaction. The most commonly used method for the synthesis of CTFPF is the one-pot reaction, which involves the reaction of 2-chloro-5-(trifluoromethoxy)aniline and cyclopropylamine with 2-furoyl chloride in the presence of a base. The reaction yields CTFPF in good yield and high purity.
Applications De Recherche Scientifique
CTFPF has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CTFPF has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-11-4-3-9(23-15(17,18)19)7-10(11)12-5-6-13(22-12)14(21)20-8-1-2-8/h3-8H,1-2H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEESMFHTZVITJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

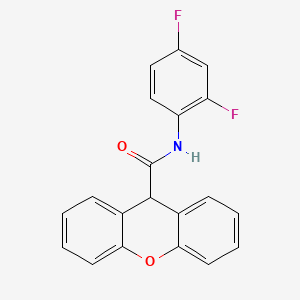
![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![6-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5685167.png)
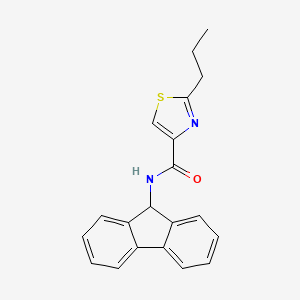
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
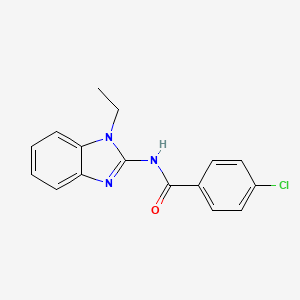
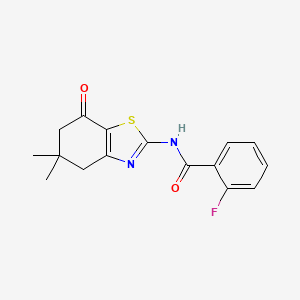
![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)
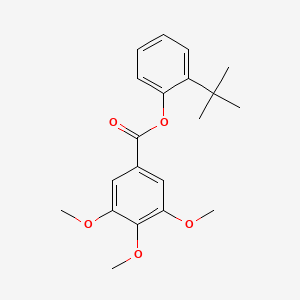
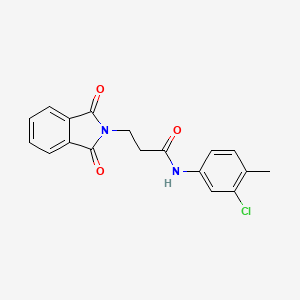
![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)